3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde
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Overview
Description
3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde typically involves multiple steps:
Formation of the piperidine moiety: This can be achieved by reacting 2,2-dimethylpropanoyl chloride with piperidine under basic conditions.
Attachment of the piperidine moiety to the benzaldehyde core: This step involves the reaction of the piperidine derivative with 3-chloro-4-hydroxybenzaldehyde in the presence of a suitable base to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzoic acid.
Reduction: 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzoic acid: An oxidized derivative.
3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzyl alcohol: A reduced derivative.
3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzylamine: A substituted derivative.
Uniqueness
The uniqueness of 3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a chloro-substituted benzaldehyde core with a piperidine moiety makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-chloro-4-[[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-18(2,3)17(22)20-8-4-5-14(10-20)12-23-16-7-6-13(11-21)9-15(16)19/h6-7,9,11,14H,4-5,8,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXDKPXXXVFBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)COC2=C(C=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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